8-Nitroguanosine 2',3',5'-Triacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

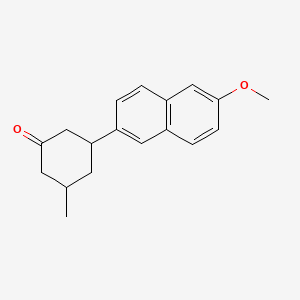

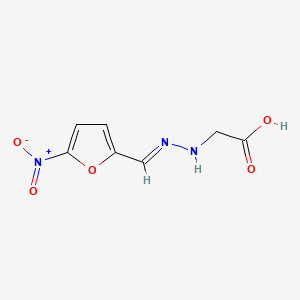

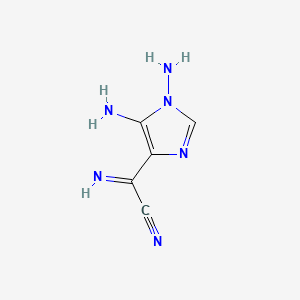

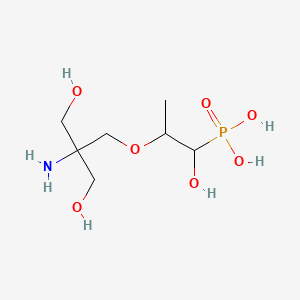

8-Nitroguanosine 2’,3’,5’-Triacetate is a chemical compound with the molecular formula C16H18N6O10 . It is a derivative of 8-Nitroguanosine and is used as a chemical probe in protein S-guanylation by endogenous nitrated nucleosides .

Molecular Structure Analysis

The molecular structure of 8-Nitroguanosine 2’,3’,5’-Triacetate consists of a guanosine core with nitro groups attached at the 8-position and acetyl groups attached at the 2’, 3’, and 5’ positions . The IUPAC name for this compound is [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-8-nitro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate .Physical And Chemical Properties Analysis

The molecular weight of 8-Nitroguanosine 2’,3’,5’-Triacetate is 454.35 g/mol . It has a computed XLogP3-AA value of -1.4, indicating its solubility characteristics . It has 2 hydrogen bond donor counts and 12 hydrogen bond acceptor counts . The compound also has a rotatable bond count of 8 .Applications De Recherche Scientifique

Inflammation-Associated Carcinogenesis

8-Nitroguanosine is a mutagenic nitrative DNA lesion formed during inflammation . It is considered to play a key role in inflammation-associated carcinogenesis by causing oxidative and nitrative DNA damage . The development of a detection method for 8-nitroguanine provides an insight into the mechanism of inflammation-associated carcinogenesis and the assessment of carcinogenic risk in patients with inflammatory diseases .

Protein S-Guanylation

Azido- and fluoro- derivatives of 8-nitroguanosine were developed, and will contribute to the exploration of protein S-guanylation by endogenous nitrated nucleosides . This process is crucial for understanding the role of 8-Nitroguanosine in protein function and cellular processes .

Proteomics Research

8-Nitroguanosine 2’,3’,5’-Triacetate is used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify proteins, and investigate the effects of drug treatment on protein expression .

DNA Damage Study

8-Nitroguanosine is a well-known mutagenic DNA lesion, which causes G→T transversions via the misincorporation of adenine opposite this lesion during DNA replication . This makes it a valuable tool for studying DNA damage and repair mechanisms .

Reactive Nitrogen Species (RNS) Research

8-Nitroguanosine is formed when nitric oxide (NO) reacts with superoxide (O2•−) to form highly reactive peroxynitrite (ONOO−), which causes nitrative and oxidative DNA lesions . This makes it a useful tool for studying the biological effects of RNS .

Cancer Risk Assessment

The formation of 8-nitroguanine at the sites of carcinogenesis, regardless of etiology, has led to the proposal that 8-nitroguanine is a potential biomarker to evaluate the risk of inflammation-associated carcinogenesis . This could be particularly useful in assessing the risk of cancer in patients with chronic inflammatory diseases .

Propriétés

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-8-nitro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O10/c1-5(23)29-4-8-10(30-6(2)24)11(31-7(3)25)14(32-8)21-12-9(18-16(21)22(27)28)13(26)20-15(17)19-12/h8,10-11,14H,4H2,1-3H3,(H3,17,19,20,26)/t8-,10-,11-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLINZTUHUNRZIM-IDTAVKCVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2[N+](=O)[O-])OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2[N+](=O)[O-])OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4h-Furo[3,2-b]indole-2-carboxylic acid,3-hydroxy-4-methyl-,methyl ester](/img/structure/B583137.png)

![8-Chloro-3-methoxy-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B583139.png)

![10-[3-(Dimethylamino)propyl]acridan Hydrochloride (Impurity)](/img/structure/B583142.png)

![3,7-Dimethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B583143.png)